5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole
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Overview
Description
5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole is a heterocyclic compound that features a benzene ring fused with a thiadiazole ring and a trifluoromethoxy group attached to the benzene ring.
Mechanism of Action
- BTZ is known for its strong electron-accepting properties, making it suitable for applications such as organic photovoltaics and fluorescent sensors .
- During light absorption, an intramolecular charge transfer mechanism occurs. Electron density transfers from the aryl donor groups (part of the hole orbital) to the particle orbital localized on the BTZ group .
Target of Action
Mode of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-2-(trifluoromethoxy)aniline with sulfur and sodium nitrite under acidic conditions to form the desired thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole can undergo various types of chemical reactions, including:
Electrophilic substitution: The electron-withdrawing trifluoromethoxy group makes the benzene ring less reactive towards electrophiles, but substitution can still occur under specific conditions.
Nucleophilic substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, electrophilic substitution reactions may yield various substituted derivatives of the original compound, while nucleophilic substitution can lead to the formation of thiadiazole derivatives with different substituents at the sulfur atom .
Scientific Research Applications
5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole has a wide range of scientific research applications, including:
Organic electronics: The compound’s unique electronic properties make it a potential candidate for use in organic photovoltaic cells and light-emitting diodes.
Medicinal chemistry: It has been investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole include other benzo[c][1,2,5]thiadiazole derivatives with different substituents, such as:
- 5-(Methoxy)benzo[c][1,2,5]thiadiazole
- 5-(Chloromethoxy)benzo[c][1,2,5]thiadiazole
- 5-(Bromomethoxy)benzo[c][1,2,5]thiadiazole
Uniqueness
The presence of the trifluoromethoxy group in this compound imparts unique electronic properties to the compound, making it more electron-withdrawing compared to other similar compounds. This can enhance its reactivity in certain chemical reactions and improve its performance in applications such as organic electronics and medicinal chemistry .
Properties
IUPAC Name |
5-(trifluoromethoxy)-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2OS/c8-7(9,10)13-4-1-2-5-6(3-4)12-14-11-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFZQWARKYEPDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681987 |
Source
|
Record name | 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-36-2 |
Source
|
Record name | 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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